4-Amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide, also known as Sulfamerazine, is a synthetic compound belonging to the sulfonamide class of drugs. [] [] It is classified as a short-acting sulfonamide due to its pharmacokinetic properties. [] Sulfamerazine is commonly employed in scientific research as a model compound for studying the properties and applications of sulfonamides. []
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide is a sulfonamide compound characterized by its unique structure, which includes an amino group, a sulfonamide moiety, and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an antibacterial agent. The chemical formula for this compound is with a molecular weight of approximately 253.31 g/mol .
This compound falls under the category of sulfonamides, which are known for their role in various biological activities, including antibacterial and antifungal properties. Sulfonamides are derived from sulfanilamide, a well-known antibiotic. The specific compound 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide has been synthesized and evaluated for its biological activity, particularly in the context of medicinal chemistry .
The synthesis of 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide typically involves the reaction of 6-methylpyridine-2-amine with benzenesulfonyl chloride. This reaction is often conducted in a basic aqueous medium, such as sodium carbonate, to facilitate the formation of the sulfonamide bond.
The molecular structure of 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide features:
The structural formula can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure of synthesized compounds. For instance, NMR can provide insights into the hydrogen environments within the molecule, while IR spectroscopy can confirm functional groups present in the compound .
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions typical for sulfonamides:
The mechanism of action for compounds like 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide primarily involves inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By mimicking p-amino benzoic acid (PABA), sulfonamides competitively inhibit DHPS activity, leading to impaired folate synthesis and ultimately bacterial growth inhibition.
This mechanism is crucial for understanding how this class of compounds functions as antibacterial agents .
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide has several applications in scientific research:
The discovery of sulfonamides marked a revolutionary advancement in chemotherapeutics. In 1932, Gerhard Domagk identified the antibacterial properties of Prontosil (sulfonamidochrysoidine), a red azo dye derivative. Although inactive in vitro, its metabolite sulfanilamide demonstrated potent activity against streptococcal infections in vivo, leading to Domagk’s 1939 Nobel Prize [2] [9]. This breakthrough validated the concept of systemic antibacterial agents and initiated the "sulfa drug era." By 1938, structural modifications yielded sulfapyridine (marketed as M&B 693), which significantly reduced mortality from bacterial pneumonia during World War II [9]. These early agents shared a common pharmacophore: the para-aminobenzenesulfonamide (sulfanilamide) core, which competitively inhibits dihydropteroate synthase (DHPS) in bacterial folate synthesis [2] [6].
The evolution continued with sulfadiazine and sulfamethazine, enhancing efficacy against diverse pathogens like Toxoplasma gondii and Pneumocystis carinii. Sulfamethazine became a veterinary staple for gastrointestinal infections, while sulfadiazine-silver emerged as a topical burn treatment [2]. This lineage established sulfonamides as broad-spectrum agents targeting Gram-positive bacteria, Gram-negative bacteria, and protozoa [6].
Sulfonamide drug development has been guided by systematic structural optimization to enhance target affinity, solubility, and pharmacokinetics. The core scaffold consists of a sulfur atom bonded to two oxygen atoms (as a sulfonyl group), an aniline ring (para-amino group essential for DHPS inhibition), and a variable N-heterocyclic "tail" (Figure 1) [2] [6].
Key Structural Modifications:
Table 1: Impact of Heterocyclic Tail Modifications on Sulfonamide Drug Profiles
Heterocyclic Tail | Example Drug | Key Therapeutic Advance |
---|---|---|
Pyridine-2-yl | Sulfapyridine | Enhanced anti-pneumococcal activity [9] |
4,6-Dimethylpyrimidin-2-yl | Sulfamethazine | Veterinary antibacterial growth promotion [2] |
Pyrimidin-2-yl | Sulfadiazine | Toxoplasmosis therapy (with pyrimethamine) [2] |
6-Methylpyridin-2-yl | Target Compound | Improved hydrophobic pocket binding (predicted) [3] |
This compound (CID 4778160, molecular formula C₁₂H₁₃N₃O₂S) represents a strategic fusion of classical sulfonamide architecture with targeted steric and electronic features [1] [3]. Its design leverages three key principles:
Table 2: Molecular Properties of 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide
Property | Value | Method/Prediction |
---|---|---|
Molecular Formula | C₁₂H₁₃N₃O₂S | PubChem [1] |
SMILES | CC₁=NC(=CC=C₁)NS(=O)(=O)C₂=CC=C(C=C₂)N | PubChem [3] |
Predicted CCS (Ų) | 156.6 ([M+H]⁺) | PubChem Lite [3] |
Hydrogen Bond Acceptors | 5 | Computational [3] [8] |
LogP (Estimated) | 1.2 | QSAR [8] |
Preliminary molecular docking studies of closely related N-(pyridinyl)benzenesulfonamides indicate that the methyl group augments binding entropy via restricted rotation and hydrophobic stabilization [5] [8]. This positions the compound as a candidate for dual targeting of DHPS and CA isoforms, warranting further investigation of its inhibition kinetics and selectivity.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1